molecular formula C18H23FN4OS B12236759 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine

4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine

Cat. No.: B12236759
M. Wt: 362.5 g/mol
InChI Key: OBXKYBAYTUFQSS-UHFFFAOYSA-N
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Description

4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound consists of a pyrimidine core substituted with a fluoro group, two methyl groups, and a methoxy group linked to a piperidinyl-cyclopentathiazole moiety. This intricate structure suggests a range of chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cyclopentathiazole ring: This can be achieved through the cyclization of a suitable thioamide with a cyclopentanone derivative under acidic conditions.

    Piperidine ring formation: The cyclopentathiazole intermediate is then reacted with a piperidine derivative, often through nucleophilic substitution or reductive amination.

    Pyrimidine core synthesis: The pyrimidine ring is constructed via condensation reactions involving appropriate nitriles and amidines.

    Final coupling: The methoxy group is introduced through an etherification reaction, and the fluoro and methyl groups are added via electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and cyclopentathiazole moieties, leading to the formation of N-oxides and sulfoxides.

    Reduction: Reduction reactions can target the pyrimidine ring and the thiazole sulfur, potentially yielding dihydropyrimidines and thiols.

    Substitution: The fluoro and methoxy groups on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases involving the central nervous system.

Medicine

In medicine, derivatives of this compound are being investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. The presence of the fluoro group and the thiazole ring enhances its binding affinity and selectivity towards specific enzymes and receptors.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the agrochemical industry as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The fluoro group enhances its binding affinity, while the thiazole ring contributes to its selectivity. The piperidine moiety may facilitate its passage through biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-chloro-2,6-dimethylpyrimidine
  • 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-bromo-2,6-dimethylpyrimidine
  • 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-iodo-2,6-dimethylpyrimidine

Uniqueness

The uniqueness of 4-[(1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}piperidin-4-yl)methoxy]-5-fluoro-2,6-dimethylpyrimidine lies in the presence of the fluoro group, which significantly enhances its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoro group increases the compound’s metabolic stability, binding affinity, and selectivity, making it a more potent and effective candidate for various applications.

Properties

Molecular Formula

C18H23FN4OS

Molecular Weight

362.5 g/mol

IUPAC Name

2-[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole

InChI

InChI=1S/C18H23FN4OS/c1-11-16(19)17(21-12(2)20-11)24-10-13-6-8-23(9-7-13)18-22-14-4-3-5-15(14)25-18/h13H,3-10H2,1-2H3

InChI Key

OBXKYBAYTUFQSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)C3=NC4=C(S3)CCC4)F

Origin of Product

United States

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